molecular formula C12H7ClN2O7S B12697497 2,4-Dinitrophenyl 4-chlorobenzenesulfonate CAS No. 973-63-7

2,4-Dinitrophenyl 4-chlorobenzenesulfonate

Cat. No.: B12697497
CAS No.: 973-63-7
M. Wt: 358.71 g/mol
InChI Key: VXWLHGSRKDSJBC-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring, along with a chlorobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl 4-chlorobenzenesulfonate typically involves the reaction of 2,4-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. This reaction can be carried out in a non-aqueous environment to avoid the formation of undesired pyridinium salts . An alternative method involves the use of an aqueous base with a water-miscible solvent, which has been shown to be more efficient and environmentally benign .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride, can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted phenyl derivatives.

    Reduction: The major products are the corresponding amines.

    Oxidation: The major products include quinones and other oxidized aromatic compounds.

Scientific Research Applications

2,4-Dinitrophenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 4-chlorobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group serves as a good leaving group, facilitating the substitution process. Additionally, the nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitrophenyl 4-chlorobenzenesulfonate is unique due to the combination of nitro and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in various chemical and biochemical applications.

Properties

CAS No.

973-63-7

Molecular Formula

C12H7ClN2O7S

Molecular Weight

358.71 g/mol

IUPAC Name

(2,4-dinitrophenyl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C12H7ClN2O7S/c13-8-1-4-10(5-2-8)23(20,21)22-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H

InChI Key

VXWLHGSRKDSJBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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